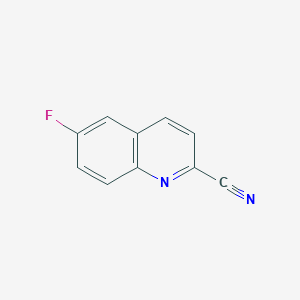

6-Fluoroquinoline-2-carbonitrile

Description

6-Fluoroquinoline-2-carbonitrile is a fluorinated quinoline derivative featuring a nitrile (-CN) group at the 2-position and fluorine at the 6-position of the quinoline scaffold. The fluorine atom enhances metabolic stability and lipophilicity, while the nitrile group serves as a versatile intermediate for further functionalization (e.g., hydrolysis to carboxylic acids or participation in click chemistry). This compound is pivotal in drug discovery, particularly for antimicrobial and anticancer agents, due to quinoline's inherent bioactivity.

Properties

IUPAC Name |

6-fluoroquinoline-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5FN2/c11-8-2-4-10-7(5-8)1-3-9(6-12)13-10/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZYCXKQUSFWWJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=N2)C#N)C=C1F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10856919 | |

| Record name | 6-Fluoroquinoline-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10856919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86324-50-7 | |

| Record name | 6-Fluoroquinoline-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10856919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoroquinoline-2-carbonitrile typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-fluoroaniline with 4,5-dichloro-5H-1,2,3-dithiazolium chloride, followed by treatment with Meldrum’s acid to form the desired quinoline derivative . This reaction is carried out under solvent-free conditions and often utilizes microwave irradiation to enhance the reaction rate and yield.

Industrial Production Methods

In industrial settings, the production of 6-Fluoroquinoline-2-carbonitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can improve the efficiency and scalability of the process. Additionally, green chemistry approaches, such as the use of recyclable catalysts and solvent-free conditions, are often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

6-Fluoroquinoline-2-carbonitrile undergoes various chemical reactions, including:

Nucleophilic substitution: The fluorine atom can be displaced by nucleophiles, leading to the formation of substituted quinoline derivatives.

Cycloaddition reactions: The compound can participate in cycloaddition reactions to form polycyclic structures.

Oxidation and reduction: The quinoline ring can be oxidized or reduced under appropriate conditions.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include alkyl halides and amines, typically under basic conditions.

Cycloaddition reactions: Reagents such as dienes and azides are used, often under thermal or photochemical conditions.

Oxidation and reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, polycyclic compounds, and oxidized or reduced quinoline structures .

Scientific Research Applications

Chemical Synthesis and Modification

6-Fluoroquinoline-2-carbonitrile serves as a precursor for the synthesis of various derivatives with enhanced biological activities. Its structural features allow for modifications that can lead to compounds with improved pharmacological profiles. Notably, the introduction of different heterocyclic moieties into the fluoroquinolone framework has been explored extensively.

Biological Activities

The biological activities of 6-fluoroquinoline-2-carbonitrile and its derivatives are significant, particularly in antimicrobial and anticancer research.

Antimicrobial Activity

Fluoroquinolones, including derivatives of 6-fluoroquinoline-2-carbonitrile, exhibit broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. They are commonly prescribed for treating infections due to their efficacy against resistant strains . The modification of the quinoline structure enhances its potency and spectrum of activity.

Anticancer Potential

Research has also indicated that certain derivatives possess anticancer properties. By modifying the carbonitrile group or introducing additional functional groups, researchers have developed compounds that can selectively target cancer cells while minimizing toxicity to normal cells .

Case Studies

Several case studies highlight the effectiveness of 6-fluoroquinoline-2-carbonitrile in various applications:

- Case Study 1: Antibacterial Efficacy : A study demonstrated that a derivative of 6-fluoroquinoline-2-carbonitrile showed significant activity against multidrug-resistant strains of bacteria, making it a candidate for further development as a new antibiotic .

- Case Study 2: Anticancer Activity : Another investigation reported that specific modifications to the carbonitrile group resulted in compounds with enhanced cytotoxicity against various cancer cell lines, suggesting potential for therapeutic applications in oncology .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 6-Fluoroquinoline-2-carbonitrile involves its interaction with specific molecular targets. In the case of its antibacterial activity, the compound targets bacterial enzymes such as DNA gyrase and topoisomerase IV. By stabilizing the enzyme-DNA complex, it prevents DNA replication and transcription, leading to bacterial cell death . This mechanism is similar to that of other fluoroquinolones, which are known for their high antibacterial activity.

Comparison with Similar Compounds

2-Chloroquinoline-6-carbonitrile (CAS 78060-54-5)

- Structure : Chlorine replaces fluorine at the 6-position.

- Key Differences :

- Electronic Effects : Chlorine, being larger and less electronegative than fluorine, introduces steric bulk and weaker electron-withdrawing effects. This may reduce metabolic stability compared to fluorine but enhance reactivity in nucleophilic substitutions .

- Applications : Chloro derivatives are often cheaper to synthesize but may exhibit lower bioavailability in drug candidates.

6-Chloro-2-Quinolinecarbonitrile (CAS 52313-35-6)

2-Chloro-4-(3-fluorophenyl)-6-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile (CAS 1708079-57-5)

- Structure: Partially saturated quinoline (tetrahydroquinoline) with a 3-fluorophenyl group and methyl substitution.

- Pharmacophore Potential: The 3-fluorophenyl group adds aromatic stacking capability, useful in kinase inhibitors or receptor antagonists .

6-Fluoro-pyrazine-2-carbonitrile

- Structure: Pyrazine ring (two nitrogen atoms) instead of quinoline.

- Key Differences :

Comparative Data Table

| Compound Name | CAS Number | Core Structure | 6-Position Substituent | 2-Position Group | Key Applications |

|---|---|---|---|---|---|

| 6-Fluoroquinoline-2-carbonitrile | Not explicitly listed | Quinoline | Fluorine | Nitrile (-CN) | Drug intermediates, antimicrobials |

| 2-Chloroquinoline-6-carbonitrile | 78060-54-5 | Quinoline | Chlorine | Nitrile (-CN) | Organic synthesis, agrochemicals |

| 6-Chloro-2-Quinolinecarbonitrile | 52313-35-6 | Quinoline | Chlorine | Nitrile (-CN) | Basic research, small-molecule libraries |

| 2-Chloro-4-(3-fluorophenyl)-6-methyl-tetrahydroquinoline-3-carbonitrile | 1708079-57-5 | Tetrahydroquinoline | Chlorine + Methyl | Nitrile (-CN) | Kinase inhibitors, CNS drugs |

| 6-Fluoro-pyrazine-2-carbonitrile | Not provided | Pyrazine | Fluorine | Nitrile (-CN) | Materials science, catalysts |

Biological Activity

6-Fluoroquinoline-2-carbonitrile is a derivative of the quinoline family, recognized for its diverse biological activities, particularly in antimicrobial and anticancer applications. This article explores the compound's biological activity, including its mechanisms of action, pharmacokinetics, and relevant case studies.

6-Fluoroquinoline-2-carbonitrile features a fluorine atom at the 6-position and a cyano group at the 2-position of the quinoline ring. This unique substitution pattern enhances its reactivity and potential pharmacological properties.

The primary mechanism of action for 6-fluoroquinoline-2-carbonitrile involves the inhibition of bacterial DNA-gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription in bacteria. By disrupting these processes, the compound effectively inhibits bacterial growth, leading to cell death .

Pharmacokinetics

Fluoroquinolones, including 6-fluoroquinoline-2-carbonitrile, exhibit high gastrointestinal absorption and can penetrate the blood-brain barrier. The compound's lipophilic nature allows it to diffuse across cell membranes, reaching intracellular targets efficiently .

Antimicrobial Activity

6-Fluoroquinoline-2-carbonitrile has shown significant antibacterial activity against various Gram-negative and Gram-positive bacteria. Its efficacy is attributed to its ability to overcome bacterial resistance mechanisms that have developed against other antibiotics .

Anticancer Activity

Recent studies indicate that derivatives of 6-fluoroquinoline compounds possess anticancer properties. The mechanism involves inducing oxidative stress in cancer cells, leading to apoptosis. The formation of reactive oxygen species (ROS) plays a critical role in this process .

Case Studies

| Study | Findings | Organism Tested |

|---|---|---|

| Study 1 | Demonstrated significant bactericidal activity against E. coli | E. coli |

| Study 2 | Showed potential anticancer effects in vitro with increased ROS levels leading to cell death | Human cancer cell lines |

| Study 3 | Evaluated pharmacokinetic properties showing high bioavailability and tissue distribution | Animal models |

Dosage Effects

In animal models, dosage variations have been observed to affect the compound's antibacterial efficacy. Lower doses effectively inhibit bacterial growth without significant toxicity, while higher doses may lead to adverse effects .

Q & A

Q. What are the common synthetic routes for preparing 6-Fluoroquinoline-2-carbonitrile, and what are the key considerations for optimizing yield and purity?

- Methodological Answer: Synthetic routes typically involve cyanation of pre-functionalized quinoline derivatives or nucleophilic aromatic substitution (SNAr) using fluorinated precursors. For example, introducing the nitrile group at the 2-position may utilize metal-catalyzed cross-coupling reactions (e.g., Pd-mediated cyanation) or direct substitution with cyanide sources. Optimization focuses on:

- Temperature control : High temperatures may lead to decomposition; stepwise heating is recommended.

- Catalyst selection : Palladium or copper catalysts improve reaction efficiency.

- Purification : Column chromatography or recrystallization ensures purity, as residual solvents or unreacted intermediates can skew analytical results .

Q. Which spectroscopic techniques are most effective for characterizing 6-Fluoroquinoline-2-carbonitrile, and what spectral signatures should researchers expect?

- Methodological Answer: Key techniques include:

- ¹H/¹³C NMR : Fluorine coupling in ¹H NMR (e.g., splitting patterns for protons near F) and distinct nitrile carbon signals in ¹³C NMR (~110–120 ppm).

- ¹⁹F NMR : Single peak around -110 to -120 ppm for the fluorine substituent.

- IR Spectroscopy : Strong absorption at ~2200–2250 cm⁻¹ (C≡N stretch).

- Mass Spectrometry : Molecular ion peak [M+H]⁺ matching the molecular formula (C₁₀H₅FN₂, MW 172.16 g/mol). Cross-validate with elemental analysis for purity .

Q. What are the recommended storage conditions and handling protocols for 6-Fluoroquinoline-2-carbonitrile to ensure stability during experimental procedures?

- Methodological Answer:

- Storage : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis of the nitrile group.

- Handling : Use gloveboxes for moisture-sensitive reactions. Avoid prolonged exposure to light, as fluorinated heterocycles may undergo photodegradation.

- Safety : Wear nitrile gloves and PPE; toxicity data for analogous compounds suggest moderate acute toxicity (LD₅₀ ~200 mg/kg in rodents) .

Advanced Research Questions

Q. How does the electron-withdrawing effect of the fluorine substituent influence the reactivity of 6-Fluoroquinoline-2-carbonitrile in subsequent functionalization reactions?

- Methodological Answer: The fluorine atom at the 6-position directs electrophilic substitution to the 5- or 7-positions due to its meta-directing nature. Computational studies (e.g., DFT) predict reduced electron density at these sites, favoring reactions like:

- Suzuki Coupling : Requires careful choice of boronic acids to avoid steric hindrance.

- Nucleophilic Attack : Nitrile group at 2-position is susceptible to nucleophilic addition (e.g., Grignard reagents), but fluorine’s inductive effect may stabilize intermediates. Validate predictions with kinetic studies and Hammett plots .

Q. What are the common sources of contradictory data in the reported physicochemical properties of 6-Fluoroquinoline-2-carbonitrile, and how can researchers resolve these discrepancies?

- Methodological Answer: Discrepancies arise from:

- Purity Variations : Impurities (e.g., residual solvents) alter melting points or solubility. Use HPLC with UV detection (λ = 254 nm) to quantify purity.

- Analytical Conditions : Solvent polarity in NMR (e.g., DMSO vs. CDCl₃) shifts peak positions. Standardize protocols across labs.

- Stereochemical Instability : Fluorine’s electronegativity may induce tautomerism in solution. Use variable-temperature NMR to detect equilibrium shifts. Cross-reference with X-ray crystallography for solid-state confirmation .

Q. What computational chemistry approaches can predict the electronic structure and reactivity of 6-Fluoroquinoline-2-carbonitrile, and how do they compare with experimental data?

- Methodological Answer:

- DFT Calculations : Model HOMO-LUMO gaps to predict reactivity sites. For example, the nitrile group’s LUMO is accessible for nucleophilic attack.

- Molecular Dynamics (MD) : Simulate solvation effects on stability; compare with experimental degradation studies in polar vs. nonpolar solvents.

- Docking Studies : If targeting biological applications, predict binding affinity to enzymes (e.g., cytochrome P450) using AutoDock Vina. Validate with in vitro assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.